![molecular formula C14H18N2O2 B2410859 N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide CAS No. 852137-09-8](/img/structure/B2410859.png)
N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide, also known as DIM-N-MA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Herbicide Analysis and Detection
Research has focused on the analysis and detection of herbicides, including compounds structurally similar to N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide. For instance, dimethenamid, a compound with a structure involving dimethyl groups and methoxyacetamide, has been studied for its presence in natural water. This research is significant for understanding the environmental impact and transport of such herbicides (Zimmerman, Schneider, & Thurman, 2002).
Antifungal Activity
There is also interest in the synthesis of novel compounds with similar structures for potential antifungal applications. For example, a study on dimethylated trifluoroatrolactamide derivatives, which are structurally analogous, has indicated moderate antifungal activity (Yang et al., 2017).
Solution Behavior
Understanding the solution behavior of similar compounds has been a subject of study, providing insights into their interactions in various solvents. This information is crucial for applications in chemical processes and pharmaceutical formulations (Zielkiewicz, 2000).
Receptor Interaction Profiles
Investigations into the receptor interaction profiles of compounds with similar structures have been conducted. Such studies are vital for understanding the pharmacological properties and potential therapeutic applications of these compounds (Rickli et al., 2015).
Erythroleukemic Differentiation
Compounds structurally related to this compound have been explored for their potential in inducing erythroid differentiation in murine erythroleukemia cells. This research is crucial for developing new therapeutic strategies in cancer treatment (Reuben et al., 1978).
Mechanism of Action
Target of Action
The primary target of N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide is currently unknown. It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways, often resulting in diverse biological activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it’s likely that this compound could have a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. For instance, the compound is stable but light sensitive . It’s incompatible with strong oxidizing agents . These factors should be taken into consideration when studying the compound’s action in a biological context.
properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-6-12-7-11(4-5-13(12)16(10)2)8-15-14(17)9-18-3/h4-7H,8-9H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAPDDXODXSNRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2410778.png)
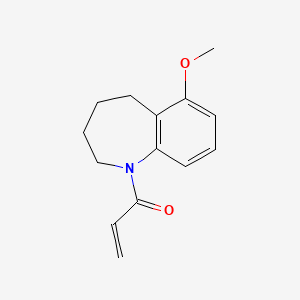
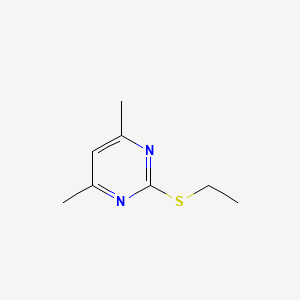
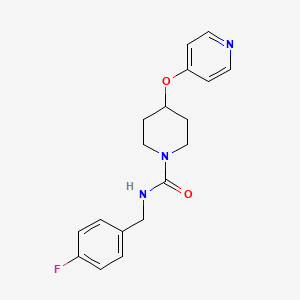
![5-Fluoro-4-phenyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2410785.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2410786.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)
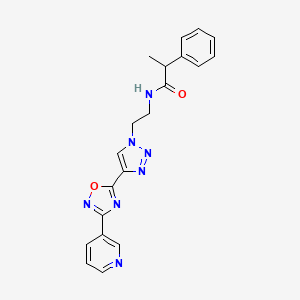
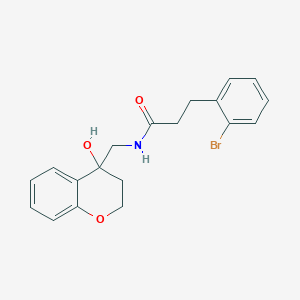


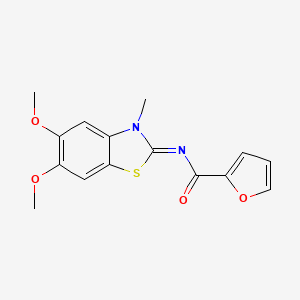
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2410799.png)